(Z)-4-fluoro-N-(pyridin-2-yl)-N'-tosylbenzimidamide
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Overview
Description
(Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyridine ring, and a tosyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide typically involves the reaction of 4-fluorobenzimidoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tosyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products like sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
The compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial and antifungal properties. Additionally, it is used in the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, (Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the fluorine and tosyl groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in their substituents and reactivity.
Uniqueness
(Z)-4-fluoro-N-(pyridin-2-yl)-N’-tosylbenzimidamide stands out due to its combination of a fluorine atom, pyridine ring, and tosyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N'-(4-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-14-5-11-17(12-6-14)26(24,25)23-19(15-7-9-16(20)10-8-15)22-18-4-2-3-13-21-18/h2-13H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXUAOBACGLQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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